9-Acetamido-16-hydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetamido-16-hydroxyhexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Acetamidation: The acetamido group is introduced at the 9th position through acetamidation reactions, which involve the reaction of the hydroxylated intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetamido-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 9-acetamido-16-ketohexadecanoic acid or 9-acetamido-16-carboxyhexadecanoic acid.
Reduction: Products include 9-amino-16-hydroxyhexadecanoic acid.
Substitution: Products include 9-acetamido-16-alkoxyhexadecanoic acid or 9-acetamido-16-acyloxyhexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
9-Acetamido-16-hydroxyhexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in biological processes and as a potential bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Acetamido-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding and interactions with enzymes and receptors, while the acetamido group can participate in various biochemical reactions. These interactions can modulate biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-Hydroxyhexadecanoic acid:
9-Amino-16-hydroxyhexadecanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
9-Acetamido-16-hydroxyhexadecanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
833484-02-9 |
---|---|
Molekularformel |
C18H35NO4 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
9-acetamido-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-16(21)19-17(13-9-5-3-7-11-15-20)12-8-4-2-6-10-14-18(22)23/h17,20H,2-15H2,1H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
HIMMNQHMJYULNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.